molecular formula C21H26FN5O B2917536 1-(3-Fluorobenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea CAS No. 2034320-21-1

1-(3-Fluorobenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea

Katalognummer B2917536
CAS-Nummer: 2034320-21-1
Molekulargewicht: 383.471
InChI-Schlüssel: HFZPCHIUCOZJNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorobenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of urea-based compounds and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and SAR in Drug Development

The synthesis and structure-activity relationship (SAR) of urea derivatives, including those with fluoro-substituted benzyl groups, play a crucial role in developing new therapeutic agents. These compounds are often explored for their potential as receptor antagonists or inhibitors for various biological targets. For instance, thieno[3,2-b]pyridinyl urea derivatives have been investigated for their effectiveness as urotensin-II receptor antagonists, showcasing the importance of substituent variations on the core structure for biological activity (Lim et al., 2014).

Pharmacokinetics and Metabolite Identification

Understanding the metabolic pathways and pharmacokinetics of urea derivatives is essential for drug development. Research into the metabolites of novel urea-based compounds provides insights into their biotransformation, aiding in the optimization of their pharmacological profiles. For instance, studies on the metabolites of specific urea-based If channel inhibitors highlight the intricate balance between efficacy and safety, guiding the refinement of drug candidates (Umehara et al., 2009).

Radiolabeling for Diagnostic Applications

Urea derivatives tagged with radioisotopes, such as fluorine-18, have been developed for diagnostic purposes, especially in oncology. The synthesis of potent nonpeptide antagonists labeled with fluorine-18 for PET imaging exemplifies the application of urea derivatives in visualizing and quantifying biological processes in vivo, contributing to the advancement of precision medicine (Mäding et al., 2006).

Molecular Docking and Antimicrobial Activity

The antimicrobial and anti-inflammatory potential of urea derivatives has been explored through synthesis, molecular docking studies, and in vitro assays. Bisthiourea derivatives of dipeptides conjugated to benzo[d]isoxazole, for example, have shown promising results against various pathogens, underlining the versatility of urea derivatives in addressing medical challenges (Kumara et al., 2017).

Orexin Receptor Antagonism for Behavioral Disorders

Research into the role of orexin receptors in compulsive behaviors, including binge eating, has identified urea derivatives as potential therapeutic agents. By selectively antagonizing orexin receptors, these compounds may offer new avenues for treating eating disorders and possibly other compulsive conditions, demonstrating the broad therapeutic potential of urea derivatives in neuropsychiatry (Piccoli et al., 2012).

Eigenschaften

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O/c22-17-6-3-4-15(12-17)14-23-21(28)24-18-8-10-27(11-9-18)20-13-16-5-1-2-7-19(16)25-26-20/h3-4,6,12-13,18H,1-2,5,7-11,14H2,(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZPCHIUCOZJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)NCC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.